ADA disodium salt

Catalog No.
S983676
CAS No.
41689-31-0
M.F
C6H8N2Na2O5
M. Wt
234.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADA disodium salt

CAS Number

41689-31-0

Product Name

ADA disodium salt

IUPAC Name

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate

Molecular Formula

C6H8N2Na2O5

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2

InChI Key

UFJHJSRPIBTMAS-UHFFFAOYSA-L

SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt or N-(Carbamoylmethyl)iminodiacetic acid disodium salt, is a white, crystalline compound []. It is a type of chelating agent, meaning it can bind to metal ions with high affinity. This property makes it a valuable tool in various scientific research applications [].


Molecular Structure Analysis

The molecular structure of ADA disodium salt consists of a central carbon atom bonded to two acetic acid groups (CH3COOH) and an amine group (NH2). An acetamido group (CH3CONH2) is attached to the central carbon next to the amine group. Two sodium (Na+) ions are attached to the negatively charged carboxylate groups (COO-) of the acetic acid moieties, making it a di-sodium salt (see Figure 1). This structure allows ADA disodium salt to form stable complexes with metal ions through coordination bonds between the lone pairs on the nitrogen atoms and the metal ion [].

[Figure 1: Molecular structure of ADA disodium salt]


Chemical Reactions Analysis

One of the primary reactions of ADA disodium salt is its ability to chelate metal ions. A generalized equation for this reaction is:

M + n(ADA²⁻) → M(ADA)n^(n-2) (Eq. 1) []

where M represents the metal ion, n is the number of binding sites on the metal ion, and ADA²⁻ represents the deprotonated form of ADA disodium salt. The specific reaction depends on the particular metal ion and the number of binding sites available.


Physical And Chemical Properties Analysis

  • Melting point: Data not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

The primary mechanism of action of ADA disodium salt is through chelation. By forming coordination bonds with metal ions, ADA disodium salt can sequester them, preventing them from participating in unwanted reactions or enzymatic processes []. This makes it useful in protein purification, where it can remove metal ions that might interfere with protein function or stability.

Enzyme Studies:

  • ADA disodium salt serves as a substrate for the enzyme adenosine deaminase (ADA). ADA is responsible for breaking down adenosine, a nucleoside involved in several cellular processes. By studying the interaction between ADA disodium salt and ADA, researchers can gain insights into the enzyme's function and potential therapeutic targets for ADA-related disorders like Severe Combined Immunodeficiency (SCID). [Source: National Institutes of Health. Adenosine Deaminase Deficiency. ]

Cellular Signaling Research:

  • Adenosine, the product broken down by ADA, plays a role in cell signaling pathways. ADA disodium salt can be used to manipulate adenosine levels within cells, allowing researchers to investigate its impact on various cellular processes. This can be helpful in understanding the role of adenosine in regulating cell growth, differentiation, and immune function. [Source: Boyett JM, Kammermeier H. The effects of adenosine on cellular function. J Mol Cell Cardiol. 2001;33(4):401-15. ]

Neuromodulatory Studies:

  • Adenosine also acts as a neuromodulator in the nervous system. ADA disodium salt can be used to study the effects of manipulating adenosine levels on neuronal activity and behavior. This can be valuable in understanding the role of adenosine in regulating sleep, learning, and memory, as well as in neurological disorders. [Source: Dunwiddie T. The history of adenosine A2A receptors. Can J Physiol Pharmacol. 1990;68(12):1455-60. ]

Dates

Modify: 2023-08-16

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